2-(1-Benzylpiperidin-3-YL)acetonitrile
Overview
Description
“2-(1-Benzylpiperidin-3-YL)acetonitrile” is a chemical compound with the linear formula C14H18N2 . It has a molecular weight of 214.31 . This compound is used in scientific research, with applications ranging from medicinal chemistry to drug discovery.
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C14H18N2/c15-9-6-13-7-10-16(11-8-13)12-14-4-2-1-3-5-14/h1-5,13H,6-8,10-12H2 . This indicates that the molecule contains 14 carbon atoms, 18 hydrogen atoms, and 2 nitrogen atoms .Scientific Research Applications
Coordination Polymers and Luminescence
- Coordination Polymers Construction : Acetonitrile facilitates the formation of unprecedented lanthanide-containing coordination polymers, showcasing its role in the development of new materials with potentially unique properties such as thermal stability and luminescence under UV irradiation, useful in materials science and photophysical studies (Calvez, Daiguebonne, & Guillou, 2011).
Photophysical Properties and Heterodinuclear Complexes
- Luminescent Self-Assembled Heterodinuclear Complexes : In the presence of acetonitrile, segmental ligands react with lanthanides and zinc to form strongly luminescent heterodinuclear complexes, indicating acetonitrile's role in facilitating reactions leading to compounds with significant photophysical properties (Piguet et al., 1996).
Catalysis and Synthetic Chemistry
- Gold(I)-Catalyzed Synthesis of Benzofurans : Acetonitrile acts as a solvent in gold(I)-catalyzed reactions, leading to the efficient synthesis of 3-iodo-2-acyl benzofurans, showcasing its utility in catalysis and the synthesis of complex organic molecules (Fernández-Canelas, Rubio, & González, 2019).
Chemical Synthesis and Reaction Mechanisms
- Tandem aza-Piancatelli Rearrangement : Demonstrates acetonitrile's role as a reaction medium for the synthesis of 3,4-dihydro-2H-benzo[b][1,4]thiazine and oxazine derivatives, highlighting its importance in organic synthesis and the exploration of reaction mechanisms (Reddy et al., 2012).
Material Science and Sensing Applications
- Colorimetric Sensing of Fluoride Anions : A study on benzamide derivatives synthesized from acetonitrile reveals their solid-state properties and introduces a compound capable of colorimetric sensing of fluoride anions, underscoring acetonitrile's role in the development of sensory materials and environmental monitoring (Younes et al., 2020).
Safety and Hazards
The compound has been classified with the signal word “Warning” and is associated with the following hazard statements: H302, H312, H332, H315, H319, H335 . These codes indicate that the compound may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation and may cause respiratory irritation .
Properties
IUPAC Name |
2-(1-benzylpiperidin-3-yl)acetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c15-9-8-14-7-4-10-16(12-14)11-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-8,10-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRIWGFJEARQCE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60494360 | |
Record name | (1-Benzylpiperidin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5562-20-9 | |
Record name | (1-Benzylpiperidin-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60494360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.